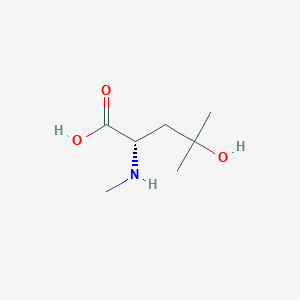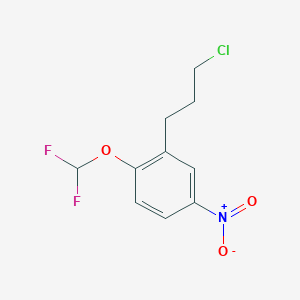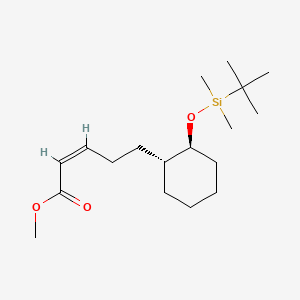![molecular formula C21H15N5O6 B14063662 Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]- CAS No. 126192-88-9](/img/structure/B14063662.png)
Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to a methanediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- typically involves the reaction of methanediamine with 2-nitrobenzaldehyde under controlled conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of 2-nitrobenzaldehyde react with the amine groups of methanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
Wirkmechanismus
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanediamine: The simplest diamine with the chemical formula CH2(NH2)2.
N-methyl-1-(2-nitrophenyl)methanediamine: A related compound with a single nitrophenyl group.
Ethylenediamine: A diamine with two ethylene groups, commonly used in the synthesis of chelating agents.
Uniqueness
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- is unique due to the presence of multiple nitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
126192-88-9 |
|---|---|
Molekularformel |
C21H15N5O6 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
InChI-Schlüssel |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
